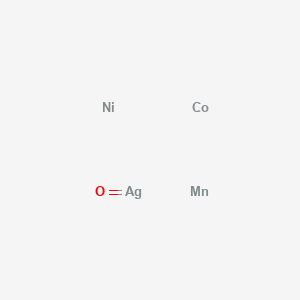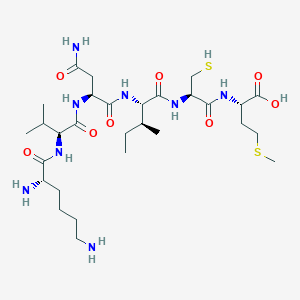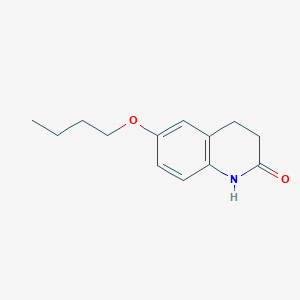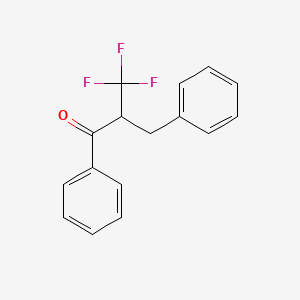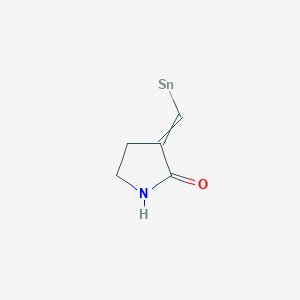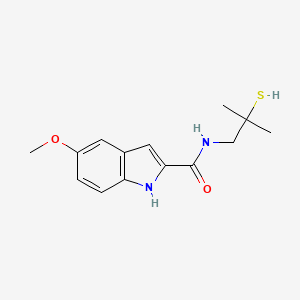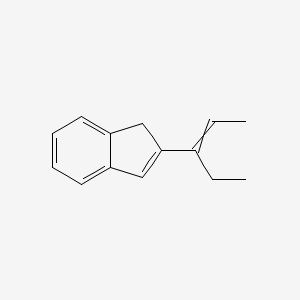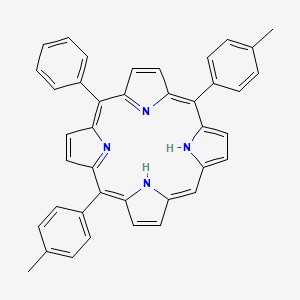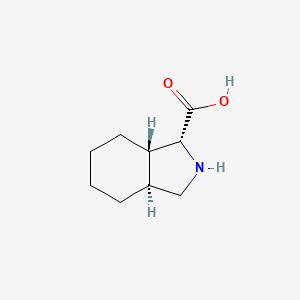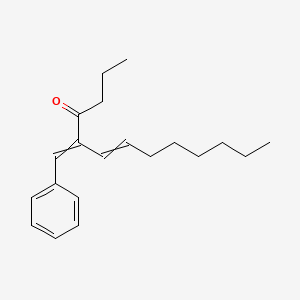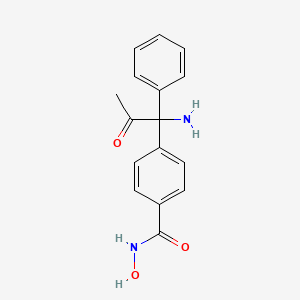![molecular formula C10H13O6- B12530243 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate CAS No. 659742-22-0](/img/structure/B12530243.png)
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is a chemical compound with the molecular formula C10H13O6. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a prop-2-en-1-yl group attached to an oxobutanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate typically involves the reaction of ethyl acrylate with a suitable oxobutanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxobutanoates.
Scientific Research Applications
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Methoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- 4-{[2-(Propoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- 4-{[2-(Butoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
Uniqueness
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
659742-22-0 |
|---|---|
Molecular Formula |
C10H13O6- |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-(2-ethoxycarbonylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O6/c1-3-15-10(14)7(2)6-16-9(13)5-4-8(11)12/h2-6H2,1H3,(H,11,12)/p-1 |
InChI Key |
SQYZJLMXPRMBMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C)COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
